5'-Tosyl-2'-deoxy Cytidine
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Overview
Description
5’-Tosyl-2’-deoxy Cytidine is a nucleoside derivative used primarily in the synthesis of vitamin B12 coenzyme analogs containing 2’-deoxynucleoside . It is characterized by the presence of a tosyl group (p-toluenesulfonyl) attached to the 5’ position of the 2’-deoxy cytidine molecule. This compound has a molecular formula of C16H19N3O6S and a molecular weight of 381.40 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Tosyl-2’-deoxy Cytidine typically involves the tosylation of 2’-deoxy cytidine. The process begins with the protection of the hydroxyl groups on the sugar moiety, followed by the selective tosylation at the 5’ position. The reaction is usually carried out in the presence of a base such as pyridine and a tosyl chloride reagent.
Industrial Production Methods: Industrial production of 5’-Tosyl-2’-deoxy Cytidine follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure the high purity of the final product. The compound is often crystallized and dried to obtain a stable, solid form suitable for further applications.
Chemical Reactions Analysis
Types of Reactions: 5’-Tosyl-2’-deoxy Cytidine undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, substitution with an amine can yield an amino-deoxy cytidine derivative.
Scientific Research Applications
5’-Tosyl-2’-deoxy Cytidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex nucleoside analogs and coenzymes.
Biology: The compound is utilized in studies involving DNA synthesis and repair mechanisms.
Medicine: It serves as a precursor in the development of antiviral and anticancer drugs.
Industry: The compound is employed in the production of various biochemical reagents and diagnostic tools.
Mechanism of Action
The mechanism of action of 5’-Tosyl-2’-deoxy Cytidine involves its incorporation into nucleic acids. The tosyl group facilitates the selective modification of the nucleoside, allowing it to participate in various biochemical pathways. The compound targets specific enzymes involved in DNA synthesis and repair, thereby influencing cellular processes .
Comparison with Similar Compounds
2’-Deoxycytidine: A naturally occurring nucleoside involved in DNA synthesis.
5-Aza-2’-deoxycytidine: An analog used in the treatment of certain cancers.
2’-Deoxy-2’,2’-difluoro-β-cytidine:
Uniqueness: 5’-Tosyl-2’-deoxy Cytidine is unique due to the presence of the tosyl group, which enhances its reactivity and allows for selective modifications. This makes it a valuable tool in the synthesis of complex nucleoside analogs and in biochemical research .
Biological Activity
5'-Tosyl-2'-deoxy Cytidine (CAS No. 27999-55-9) is a nucleoside analog that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Overview of this compound
This compound is a modified nucleoside that features a tosyl group at the 5' position of the sugar moiety. This modification enhances its stability and bioavailability, making it a candidate for prodrug applications. The compound is structurally related to cytidine, which is a natural nucleoside involved in various biological processes.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Nucleotide Metabolism : As a nucleoside analog, it can interfere with nucleotide synthesis and metabolism. It may act as a substrate for nucleoside kinases, leading to the formation of active triphosphate forms that can inhibit DNA synthesis.
- Antiviral Activity : Similar to other nucleoside analogs, it has been investigated for its potential antiviral properties. The ProTide approach has been applied to enhance the cellular uptake and conversion of such compounds into their active forms, thereby improving their efficacy against viral infections .
- Anticancer Properties : The compound's ability to mimic natural nucleotides allows it to be incorporated into DNA during replication, potentially leading to cytotoxic effects in rapidly dividing cancer cells .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity:
Modification | Effect on Activity |
---|---|
Tosyl group at 5' | Increases stability and cellular uptake |
Altered sugar moiety | Affects binding affinity to nucleoside transporters |
Nucleobase modifications | Can enhance or diminish potency against specific targets |
Research indicates that modifications at the sugar and base positions can significantly influence the compound's pharmacological profile .
Case Studies and Research Findings
Properties
Molecular Formula |
C16H19N3O6S |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C16H19N3O6S/c1-10-2-4-11(5-3-10)26(22,23)24-9-13-12(20)8-15(25-13)19-7-6-14(17)18-16(19)21/h2-7,12-13,15,20H,8-9H2,1H3,(H2,17,18,21)/t12-,13+,15+/m0/s1 |
InChI Key |
IENUZDCEUIARIF-GZBFAFLISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=CC(=NC3=O)N)O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C(CC(O2)N3C=CC(=NC3=O)N)O |
Origin of Product |
United States |
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